molecular formula C16H24N4O4 B1665128 Apazone dihydrate CAS No. 22304-30-9

Apazone dihydrate

Cat. No. B1665128
CAS RN: 22304-30-9
M. Wt: 336.39 g/mol
InChI Key: LLMGYOJUHDRDFJ-UHFFFAOYSA-N
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Description

Apazone dihydrate is a nonsteroidal anti-inflammatory agent . It is also known by other names such as Rheumox, MI 85, Tolyprin, and Prolixan .

Scientific Research Applications

  • Antibacterial Activities Apazone dihydrate has been studied for its potential antibacterial applications. A study explored a synthetic compound derived from dapsone, which demonstrated strong bactericidal effects against various bacterial strains, indicating potential for biomedical and pharmaceutical applications in combating pathogenic bacteria (Rashdan, Shehadi, Abdelrahman, & Hemdan, 2021).

  • Anticancer Properties Research on dehydroepiandrosterone derivatives, containing triazole, similar to apazone dihydrate, showed considerable antiproliferative activity against cancer cell lines. This indicates the potential of apazone dihydrate derivatives in cancer treatment (Huang, Shen, Zhang, Li, Tian, & Quan, 2018).

  • Chemical Stability Research Studies on the stability of apazone dihydrate in various conditions, such as human urine, provide valuable insights for its pharmaceutical formulation. For instance, EO9 (apaziquone), a derivative of apazone dihydrate, showed specific stability characteristics in human urine under different conditions, important for its application in bladder cancer treatment (Vainchtein, Rosing, Mirejovsky, Lenaz, Schellens, & Beijnen, 2007).

  • Application in Solid Dispersion Techniques Apazone dihydrate and its derivatives have been explored in solid dispersion techniques to enhance solubility and dissolution rates, a crucial aspect for pharmaceutical drug delivery (Yadav, Veena, & Srinivas, 2016).

  • Electrokinetic Soil Remediation The behavior of compounds similar to apazone dihydrate in soil under the influence of an electric field has been researched for soil remediation applications. This can provide insights into the environmental impact and removal of contaminants related to apazone dihydrate (Ribeiro, Mateus, & Rodríguez-Maroto, 2011).

  • Photochemical Studies Studies involving the electronic polarizabilities of compounds like dihydrated uranyl acetate may offer insights into the electronic behavior of apazone dihydrate and its potential applications in electronic devices and processes (Lima, Costa, & Silva, 2018).

  • Antimicrobial Photodynamic Therapy Apazone dihydrate derivatives have been explored in antimicrobial photodynamic therapy (aPDT), showing potential in producing reactive oxygen species for antimicrobial applications (Godard, Gibbons, Leroy-Lhez, Williams, Villandier, Ouk, Brégier, & Sol, 2021).

properties

IUPAC Name

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2.2H2O/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22;;/h7-9,11H,5-6H2,1-4H3;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMGYOJUHDRDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13539-59-8 (Parent)
Record name Apazone dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022634
Record name Azapropazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apazone dihydrate

CAS RN

22304-30-9
Record name Apazone dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapropazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APAZONE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF18764H96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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